molecular formula C9H5ClF4O B1399862 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride CAS No. 1323966-18-2

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

Cat. No.: B1399862
CAS No.: 1323966-18-2
M. Wt: 240.58 g/mol
InChI Key: UDEWPGOZXPREEI-UHFFFAOYSA-N
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Description

“2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride” is a laboratory chemical . It has a molecular formula of C8H3ClF4O and a molecular weight of 226.55 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as FC6H3(CF3)COCl . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

“this compound” has a boiling point of 191°C , a refractive index of n20/D 1.468 (lit.) , and a density of 1.499 g/mL at 25°C (lit.) .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Quinazolinones : This compound can undergo cyclocondensation with 2-amino-N-heterocycles to form 4(3H)-quinazolinones. These quinazolinones have been found to show moderate activity against tumor cell lines (Deetz, Malerich, Beatty, & Smith, 2001).

  • Role in Benzoylation Reactions : It has been used in benzoylation reactions, such as the synthesis of benzoyl derivatives of 4-methylfluorene (Chardonnens, Dousse, & Horwath, 1970).

  • Creation of Fluorinated Compounds : The compound is integral in synthesizing fluorinated derivatives, such as in the preparation of [18F]-labeled 2′-deoxy-2′-fluoro-5-methyl-1-β-D-arabinofuranosyluracil, useful in radiopharmaceuticals (Alauddin, Conti, & Fissekis, 2002).

Biochemical and Pharmaceutical Applications

  • Study of DNA Transition : It has been used in the synthesis of modified nucleosides, like 5-Fluoro-2′-deoxycytidine, for studying DNA transitions, proving useful in biochemical research (Solodinin, Gautrais, Ollivier, & Yan, 2019).

  • Antimicrobial Agent Design : Researchers have synthesized compounds using derivatives of this chemical, which demonstrated antimicrobial activity, indicating potential pharmaceutical applications (Manivannan, 2020).

  • Polymer Chemistry : Its derivatives have been used in post-polymerization reactions, like in the synthesis of Diels-Alder polyphenylene, which can modify the hydrophobicity and functional properties of polymers (Fujimoto, Sorte, Bell, Poirier, Park, Maurya, Lee, & Kim, 2018).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and to use personal protective equipment .

Properties

IUPAC Name

2-fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O/c1-4-2-5(8(10)15)7(11)3-6(4)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEWPGOZXPREEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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